ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, an isopropoxyphenyl group, and a phenylacetyl group
Preparation Methods
The synthesis of ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process typically starts with p-methyl phenol as the raw material. The reaction conditions are carefully controlled to ensure high selectivity and yield at each step, making the method suitable for industrial production .
Chemical Reactions Analysis
Ethyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, isopropoxide ethanol, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl and pyrimidine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of other complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and hypertension .
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Ethyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared to other similar compounds, such as isotonitazene and brorphine. These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-3-(2-phenylacetyl)-4-(4-propan-2-yloxyphenyl)-1,4-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-31-24(29)22-17(4)26-25(30)27(21(28)15-18-9-7-6-8-10-18)23(22)19-11-13-20(14-12-19)32-16(2)3/h6-14,16,23H,5,15H2,1-4H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBBDZCFDWWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC=C(C=C2)OC(C)C)C(=O)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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